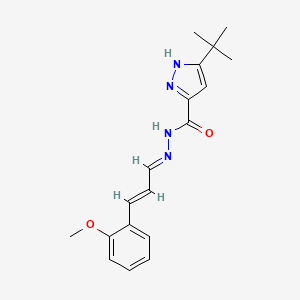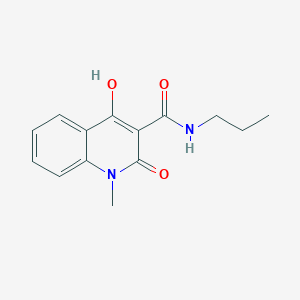
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tert-BU-2H-pyrazole-3-carboxylic acid (3-(2-meo-phenyl)-allylidene)-hydrazide is a complex organic molecule with a unique structure. Let’s dissect its name:
5-Tert-BU-2H-pyrazole-3-carboxylic acid: This part of the name indicates that it contains a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at position 3 with a carboxylic acid group.
(3-(2-meo-phenyl)-allylidene)-hydrazide: Here, we have an allylidene group (a double bond between the carbon atoms) attached to the pyrazole ring, along with a hydrazide functional group (–NH–NH₂).
準備方法
The synthetic routes for this compound can vary, but here’s a general outline:
Industrial Production: While industrial-scale production methods may not be widely documented, researchers often synthesize it in the lab.
Laboratory Synthesis: One approach involves the condensation of 3-(2-meo-phenyl)-allylidene-hydrazine with ethyl 2-cyanoacetate, followed by cyclization to form the pyrazole ring. Acidification yields the final compound.
化学反応の分析
Reactivity: 5-Tert-BU-2H-pyrazole-3-carboxylic acid hydrazide can undergo various reactions
Common Reagents and Conditions: Reactions typically involve strong acids or bases, as well as reagents specific to the desired transformation.
Major Products: The products depend on reaction conditions, but derivatives of the pyrazole ring are common.
科学的研究の応用
Chemistry: Researchers explore its reactivity, design analogs, and study its coordination chemistry.
Biology and Medicine: Its hydrazide moiety makes it interesting for drug development. It could serve as a scaffold for potential antitumor or antimicrobial agents.
Industry: Limited industrial applications exist due to its complexity.
作用機序
Targets: The compound likely interacts with enzymes or receptors due to its structural features.
Pathways: Further research is needed to elucidate specific pathways affected.
類似化合物との比較
Uniqueness: Its combination of pyrazole, carboxylic acid, and hydrazide groups sets it apart.
Similar Compounds: While no direct analogs exist, related pyrazole derivatives are studied.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
特性
分子式 |
C18H22N4O2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
5-tert-butyl-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)16-12-14(20-21-16)17(23)22-19-11-7-9-13-8-5-6-10-15(13)24-4/h5-12H,1-4H3,(H,20,21)(H,22,23)/b9-7+,19-11+ |
InChIキー |
GWKWYKBPWZNGQH-IACHMEEVSA-N |
異性体SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC |
正規SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Furancarboxaldehyde, 5-[(4-chlorophenyl)sulfonyl]-](/img/structure/B11995659.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11995682.png)
![N-[2-(4-bromophenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B11995688.png)
![1-butyl-4-hydroxy-N'-[(E)-1-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)ethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B11995694.png)


![N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}furan-2-carboxamide](/img/structure/B11995709.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11995715.png)
![Methyl 2-({2,2,2-trichloro-1-[(4-methoxybenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11995724.png)
![3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11995731.png)

![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11995750.png)

